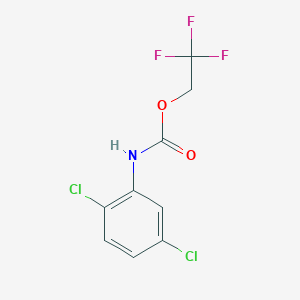

2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F3NO2/c10-5-1-2-6(11)7(3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAUBGSWPKMTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218338 | |

| Record name | 2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-36-4 | |

| Record name | 2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,2-Trifluoroethyl N-(2,5-dichlorophenyl)carbamate is a fluorinated carbamate compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8Cl2F3N and is characterized by the presence of a trifluoroethyl group and a dichlorophenyl moiety attached to the carbamate functional group. This unique structure imparts distinct physicochemical properties that influence its biological interactions.

The biological activity of 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate is primarily attributed to its ability to interact with various biological targets:

- Lipophilicity : The trifluoroethyl group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with cellular components.

- Covalent Bond Formation : The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.

Antimicrobial Activity

Research indicates that 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Preliminary investigations have shown that this compound may possess anticancer activity. In vitro studies have reported that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specifics of these mechanisms are still under investigation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 20 µg/mL. The compound demonstrated a broad-spectrum activity profile.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 20 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that it reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 30 µM and 25 µM respectively.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 25 |

Research Findings

Recent literature emphasizes the potential of carbamate derivatives in drug design due to their versatile biological activities. A review highlighted that compounds similar to 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate are being explored for their roles as enzyme inhibitors and therapeutic agents in various diseases .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chlorine’s higher molecular weight and electronegativity compared to fluorine likely increase the compound’s lipophilicity and stability, influencing its bioavailability and persistence in environmental or biological systems .

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate involves the reaction between 2,5-dichloroaniline and 2,2,2-trifluoroethyl chloroformate. This method is a classical carbamate formation route where the amine nucleophile attacks the chloroformate electrophile, resulting in the carbamate bond formation under controlled conditions.

-

$$

\text{2,5-dichloroaniline} + \text{2,2,2-trifluoroethyl chloroformate} \rightarrow \text{2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate} + \text{HCl}

$$ -

- Typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- The reaction temperature is maintained between 0°C to room temperature to control the exothermic nature.

- A base such as triethylamine or pyridine is added to neutralize the generated HCl and drive the reaction to completion.

- The reaction time varies from 1 to several hours depending on scale and purity requirements.

This method is widely used due to its straightforwardness and high selectivity for carbamate formation without over-acylation or side reactions.

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description & Outcome |

|---|---|---|

| 1 | 2,5-Dichloroaniline dissolved in dry solvent | Ensures solubilization and reactivity of amine substrate |

| 2 | Cooling to 0–5°C | Controls reaction exotherm and improves selectivity |

| 3 | Dropwise addition of 2,2,2-trifluoroethyl chloroformate | Slow addition prevents side reactions and ensures complete reaction |

| 4 | Addition of base (e.g., triethylamine) | Neutralizes HCl formed, prevents protonation of amine |

| 5 | Stirring at room temperature for 2-4 hours | Completes carbamate formation |

| 6 | Work-up: aqueous extraction, drying, and purification | Removes impurities and isolates pure carbamate product |

Alternative and Related Synthetic Routes

While the direct reaction of amines with chloroformates is the most common, other methods reported in the literature for related trifluoroethyl carbamates include:

Use of N,O-Acetals and Fluoroalkylation Techniques:

Research into trifluoroethylamine derivatives shows that N-aryl N,O-acetals can be reacted with nucleophiles under basic conditions to generate functionalized trifluoroethylamines, which can then be converted to carbamates. This method is more complex but allows for the introduction of diverse substituents on the aromatic ring and the fluoroalkyl moiety.Oxidation and Subsequent Carbamoylation:

In related systems, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives, oxidation of trifluoroethoxy-substituted intermediates followed by conversion to acid chlorides and reaction with amines is used to prepare carbamate-like structures. However, this is more relevant to complex analogues and less common for simple carbamate preparation.

Research Findings and Optimization Notes

Selectivity and Yield:

The reaction of 2,5-dichloroaniline with 2,2,2-trifluoroethyl chloroformate typically gives high yields (>80%) of the desired carbamate when performed under controlled temperature and stoichiometry.Solvent and Base Choice:

Aprotic solvents such as dichloromethane and bases like triethylamine are preferred to avoid side reactions and facilitate easy removal of by-products.Purification:

The product can be purified by recrystallization or chromatography depending on scale and purity needs.Storage and Stability:

The carbamate product is generally stable under normal storage conditions but should be kept dry and protected from strong bases or acids that can hydrolyze the carbamate bond.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct reaction with chloroformate | 2,5-Dichloroaniline, 2,2,2-trifluoroethyl chloroformate, base | 0–25°C, aprotic solvent, 1–4 h | High yield, straightforward | Requires careful temperature control |

| N,O-Acetal fluorination route | N-aryl N,O-acetals, nucleophiles, bases | Multi-step, basic conditions | Allows functional diversity | More complex, lower overall yield |

| Oxidation and acid chloride method | Trifluoroethoxy intermediates, oxidants, acid chlorides | Multi-step, elevated temperature | Useful for complex derivatives | Not typical for simple carbamates |

Q & A

Q. Q1. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling 2,5-dichloroaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions. Optimization requires monitoring reaction parameters such as:

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may necessitate reflux conditions to avoid side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine .

- Catalysis : Triethylamine or DMAP can accelerate carbamate bond formation .

Validation : Use TLC or HPLC to track intermediates and quantify yields.

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this carbamate derivative?

Methodological Answer:

- NMR spectroscopy : and NMR can resolve trifluoroethyl and dichlorophenyl moieties. NMR is essential for verifying the CF group .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular mass and fragmentation patterns .

- X-ray crystallography : Provides definitive proof of molecular geometry, as demonstrated in analogous carbamate structures .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity and stability of 2,2,2-trifluoroethyl N-(2,5-dichlorophenyl)carbamate under varying conditions?

Methodological Answer:

- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict susceptibility to hydrolysis or photodegradation .

- Molecular dynamics (MD) simulations : Assess solvation effects in different solvents (e.g., aqueous vs. organic media) .

Contradiction Alert : Experimental validation is crucial, as computational predictions may overestimate stability due to neglecting steric effects from chlorine substituents .

Q. Q4. What strategies resolve discrepancies in observed vs. theoretical bioactivity data for this compound?

Methodological Answer:

- Dose-response assays : Re-evaluate IC values under standardized conditions (pH, temperature) to control for environmental variability .

- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., 4-chlorophenyl or difluorophenyl derivatives) to isolate electronic vs. steric contributions .

Theoretical Framework : Link findings to established pharmacophore models or enzyme inhibition mechanisms .

Q. Q5. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer:

- Solvent screening : Test binary mixtures (e.g., hexane/ethyl acetate) to modulate solubility gradients .

- Temperature gradients : Slow cooling from saturated solutions enhances crystal lattice formation .

Data Table :

| Solvent System | Crystal Quality (Resolution) | Reference |

|---|---|---|

| Ethanol/Water | 0.85 Å | |

| DCM/Hexane | 1.10 Å |

Theoretical and Experimental Design

Q. Q6. How does the electron-withdrawing trifluoroethyl group influence the carbamate’s electronic profile compared to non-fluorinated analogs?

Methodological Answer:

- Cyclic voltammetry : Measure redox potentials to quantify the CF group’s electron-withdrawing effect .

- IR spectroscopy : Stretching frequencies of the carbonyl group (C=O) shift due to enhanced polarization .

Q. Q7. What experimental frameworks are recommended for studying degradation pathways under environmental conditions?

Methodological Answer:

- Accelerated stability testing : Expose the compound to UV light, humidity, and elevated temperatures (40–80°C) to simulate long-term degradation .

- LC-MS/MS : Identify breakdown products (e.g., dichloroaniline or trifluoroethanol) and propose degradation mechanisms .

Addressing Data Contradictions

Q. Q8. How should researchers address inconsistencies in reported solubility data for this carbamate?

Methodological Answer:

Q. Q9. What statistical approaches are appropriate for analyzing dose-response variability in toxicity studies?

Methodological Answer:

- ANOVA with post-hoc tests : Identify significant differences between treatment groups .

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC confidence intervals .

Advanced Characterization

Q. Q10. How can solid-state NMR elucidate polymorphic forms of this carbamate?

Methodological Answer:

- CP/MAS NMR : Resolve crystallographic inequivalence in polymorphs .

- Cross-polarization dynamics : Differentiate between amorphous and crystalline phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.